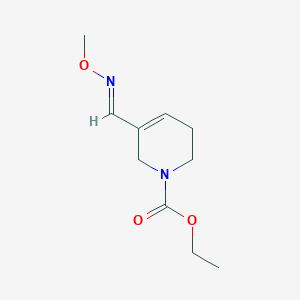

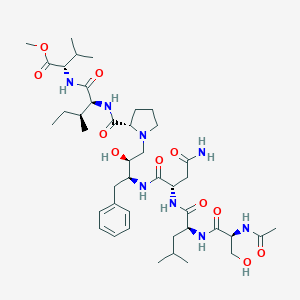

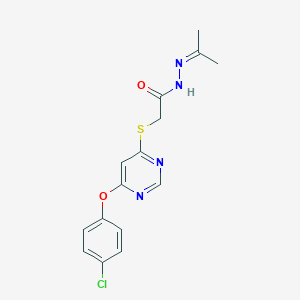

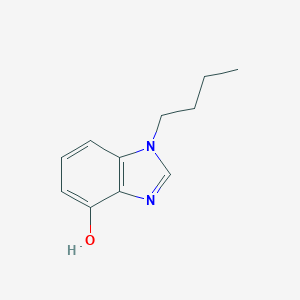

![molecular formula C6H10O2S B141376 1,4-Dioxa-7-thiaspiro[4.4]nonane CAS No. 176-35-2](/img/structure/B141376.png)

1,4-Dioxa-7-thiaspiro[4.4]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dioxa-7-thiaspiro[4.4]nonane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are connected through a single atom. The spirocyclic compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including materials science and pheromone research.

Synthesis Analysis

The synthesis of spirocyclic compounds related to 1,4-Dioxa-7-thiaspiro[4.4]nonane has been explored in several studies. For instance, the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was achieved in four steps and its polymerization was investigated . Another study presented a straightforward synthesis of 1,7-dioxaspiro[4.4]nonanes through a reaction involving lithium powder and a carbonyl compound, followed by the addition of an epoxide and subsequent hydrolysis . Additionally, a regioselective synthesis approach using a trimethylenemethane dianion synthon was described, leading to the formation of 1,7-dioxaspiro[4.4]nonanes .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is complex due to the presence of multiple rings. The crystal structures of some spirocyclic derivatives, such as 1-oxa-4-thiaspiro[4.5]decane, have been determined, revealing different olefin geometries and bond distances that are characteristic of these types of molecules .

Chemical Reactions Analysis

Spirocyclic compounds undergo various chemical reactions. For example, in the vapor phase over platinized charcoal, 1,6-dioxaspiro[4.4]nonanes can undergo isomerization, decarbonylation, and other transformations . The synthesis of 1,6-dioxaspiro[4.4]nonanes has also been linked to pheromone research, where these compounds have been identified as aggregation pheromones in bark beetles .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like 1,4-Dioxa-7-thiaspiro[4.4]nonane are influenced by their molecular structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature and can undergo photoinitiated cationic polymerization without volume expansion . The different isomers of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane synthesized show varying orientations of substituents, which can affect their physical properties .

Wissenschaftliche Forschungsanwendungen

Stereochemically Controlled Synthesis : 1,4-Dioxa-7-thiaspiro[4.4]nonane can be synthesized through stereochemically controlled processes. Eames et al. (1996) demonstrated the preparation of single enantiomers and diastereoisomers of related compounds by acid-catalysed phenylsulfanyl migration, with control over stereochemistry through aldol reactions or reduction of hydroxy-ketones (Eames et al., 1996).

Regioselective Synthesis : Alonso et al. (2005) described a regioselective synthesis approach for 1,7-dioxaspiro[4.4]nonanes, which can be derived from a precursor similar to 1,4-Dioxa-7-thiaspiro[4.4]nonane. They utilized a trimethylenemethane dianion synthon for this process, demonstrating the versatility of these compounds in chemical synthesis (Alonso et al., 2005).

Enantioselective Aldol Reactions : Ward et al. (2005) explored the enantioselective direct intermolecular aldol reactions involving 1,4-dioxa-8-thia-spiro[4.5]decane, achieving high enantiotopic group selectivity. This study extends the scope of enantioselective aldol reactions and offers efficient syntheses for useful synthons (Ward et al., 2005).

Crystal Structures and Orthoester Claisen Rearrangement : Parvez et al. (2001) investigated the crystal structures of 1-oxa-4-thiaspiro[4.5]decane derivatives, examining their olefin geometry and molecular dimensions. Their work contributes to understanding the structural aspects of such compounds (Parvez et al., 2001).

Polypropionate Synthesis : Thiopyran route to polypropionates, as discussed by Ward et al. (2000), demonstrates the utility of 1,4-dioxa-8-thiaspiro[4.5]decane in synthesizing complex organic structures. They controlled the aldol reaction to obtain specific diastereomers, which are valuable in polypropionate synthesis (Ward et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-dioxa-7-thiaspiro[4.4]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQALKBLYTUKBFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC12OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381235 |

Source

|

| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxa-7-thiaspiro[4.4]nonane | |

CAS RN |

176-35-2 |

Source

|

| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

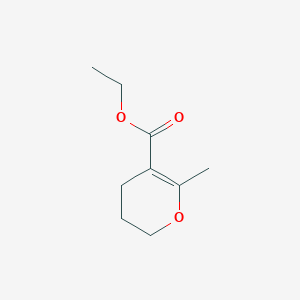

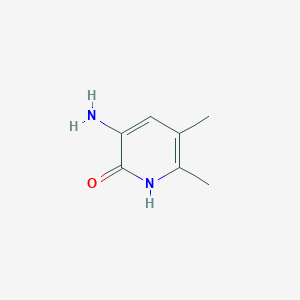

![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)